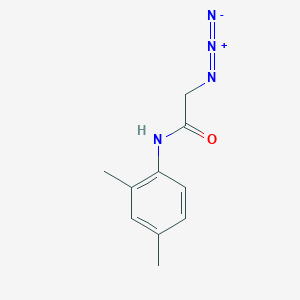

2-azido-N-(2,4-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-azido-N-(2,4-dimethylphenyl)acetamide is a biochemical used for proteomics research . It has a molecular formula of C10H12N4O and a molecular weight of 204.23 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, 2-azido-N-(4-nitrophenyl)acetamide was synthesized by refluxing 2-chloro-N-(4-nitrophenyl)acetamide and sodium azide in a mixture of ethanol/water (70:30) for 24 hours at 80 °C . After cooling, the product precipitated and was filtered off and dried. Recrystallization from ethanol yielded yellow crystals .Molecular Structure Analysis

The molecular structure of 2-azido-N-(2,4-dimethylphenyl)acetamide can be analyzed using various techniques such as X-ray crystallography . The structure can also be viewed using computational methods .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-azido-N-(2,4-dimethylphenyl)acetamide, focusing on six unique fields:

Medicinal Chemistry

2-azido-N-(2,4-dimethylphenyl)acetamide is a valuable intermediate in the synthesis of various bioactive compounds. Its azide group can participate in click chemistry reactions, leading to the formation of triazoles, which are known for their pharmacological properties. These triazoles exhibit activities such as anti-inflammatory, antimicrobial, and anticancer effects .

Organic Synthesis

In organic synthesis, 2-azido-N-(2,4-dimethylphenyl)acetamide serves as a precursor for the preparation of heterocyclic compounds. The azide group can be transformed into amines, imines, and other nitrogen-containing functional groups, facilitating the synthesis of complex molecules like tetrazoles and triazoles .

Material Science

This compound is used in the development of novel materials. The azide group can undergo photochemical reactions to form nitrenes, which can then insert into C-H bonds, creating new carbon-nitrogen bonds. This property is exploited in the design of advanced polymers and materials with unique mechanical and thermal properties .

Bioconjugation

2-azido-N-(2,4-dimethylphenyl)acetamide is employed in bioconjugation techniques, where it is used to attach biomolecules to surfaces or other molecules. The azide group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This method is widely used in the development of biosensors and diagnostic tools .

Photochemistry

In photochemistry, the azide group of 2-azido-N-(2,4-dimethylphenyl)acetamide can be activated by UV light to generate reactive nitrenes. These nitrenes can insert into various chemical bonds, making this compound useful in photolabeling studies and the creation of photoresponsive materials .

properties

IUPAC Name |

2-azido-N-(2,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-7-3-4-9(8(2)5-7)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMBUYCPDGMHHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN=[N+]=[N-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-azido-N-(2,4-dimethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B2481530.png)

![4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B2481531.png)

![6-Bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B2481532.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2481536.png)

![(Z)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481538.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B2481541.png)